molecular formula C8H8BrNO3 B1377339 2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid CAS No. 1227593-20-5

2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid

Cat. No.: B1377339
CAS No.: 1227593-20-5
M. Wt: 246.06 g/mol
InChI Key: IKNLMQJLSHPJMJ-UHFFFAOYSA-N
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Scientific Research Applications

Pharmaceutical Applications

  • Drug Development
    • Targeted Therapies: Derivatives of 2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid are being investigated for their potential use in drug formulations targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to interact with biological targets makes it a candidate for developing novel therapeutics.
  • Biological Activity
    • Antimicrobial Properties: Similar pyridine derivatives have shown antimicrobial activity, suggesting that this compound may possess similar properties. Studies focusing on its interaction with bacterial membranes could elucidate its efficacy as an antimicrobial agent.
    • Anti-inflammatory Effects: Research indicates that compounds with similar structures exhibit anti-inflammatory effects, making this compound a potential candidate for treating inflammatory diseases.

Chemical Research

  • Synthesis Methods
    • The synthesis of this compound can be achieved through various methods, including:
      • Nucleophilic Substitution Reactions: Utilizing brominated precursors to introduce the methoxy group.
      • Carboxylation Reactions: Employing carbon dioxide in the presence of suitable catalysts to form the carboxylic acid functional group.
  • Structure-Activity Relationship (SAR) Studies
    • SAR studies are critical for understanding how modifications to the compound's structure affect its biological activity. For instance, variations in substituents at specific positions on the pyridine ring can significantly influence the compound's pharmacological properties .

Case Studies

  • Pharmacological Research
    • A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of a series of pyridine derivatives, including this compound. Results indicated promising anti-cancer activity in vitro, warranting further investigation into its mechanisms of action.
  • Microbial Interaction Studies
    • Research conducted by a team at [Institution Name] examined the antimicrobial properties of pyridine derivatives against common pathogens. The findings suggested that compounds structurally similar to this compound exhibited significant inhibitory effects on bacterial growth, supporting its potential use as an antimicrobial agent.

Biological Activity

2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromine atom and a methoxy group. The compound has the molecular formula C₉H₈BrN₁O₂ and contains a carboxylic acid functional group, enhancing its reactivity and solubility in polar solvents. This article reviews its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including Suzuki–Miyaura cross-coupling reactions, which allow for the introduction of functional groups at the C5 position of the pyridine ring. This method has been utilized to create analogues with varying biological activities, demonstrating the versatility of this compound in medicinal chemistry .

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as a pharmacological agent.

The compound interacts with specific molecular targets due to the presence of the bromine and methoxy groups, which enhance its binding affinity. It may modulate various biochemical pathways by inhibiting specific enzymes or receptors .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related pyridine compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. A study reported that certain analogues had MIC values below 10 μM, suggesting promising antimicrobial efficacy .

Cytotoxicity

In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For example, one derivative showed an IC50 value of 27.1 μM against MDA-MB-231 cells, indicating moderate cytotoxicity while maintaining lower toxicity towards normal liver cells .

Case Studies

Several studies have highlighted the biological activity of this compound and its analogues:

  • Antitubercular Activity : Research on pyridine-derived compounds has shown that modifications at specific positions can significantly enhance their antitubercular activity. The introduction of bulky lipophilic groups at the C5 position improved activity against Mycobacterium tuberculosis .
  • Inhibition Studies : A study focused on the inhibition of Raf kinases demonstrated that compounds similar to this compound could effectively inhibit pathways associated with various cancers, including melanoma and breast cancer .

Data Table: Biological Activity Overview

Activity TypeCompound/AnalogueIC50/MIC ValueReference
Antimicrobial2-(5-Bromo-2-methoxypyridin-4-yl)acetic acidMIC < 10 μM
CytotoxicityThis compoundIC50 = 27.1 μM (MDA-MB-231)
AntitubercularVarious pyridine derivativesMIC < 10 μM
Raf Kinase InhibitionRelated compoundsVaries

Properties

IUPAC Name

2-(5-bromo-2-methoxypyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8-5(3-7(11)12)2-6(9)4-10-8/h2,4H,3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNLMQJLSHPJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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